molecular formula C23H22BrN3O3 B11581895 2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide

2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B11581895
M. Wt: 468.3 g/mol
InChI Key: NYXVCGCYLPYDFT-YBFXNURJSA-N
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Description

2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound that features a brominated indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the indole ring.

    Condensation: Formation of the indole-indole linkage through a condensation reaction.

    Acylation: Introduction of the acetamide group via acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole rings.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler compound with a similar brominated indole structure.

    N-(2-Methoxyethyl)acetamide: Shares the acetamide functional group.

    3-(1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methylindole: Similar indole-indole linkage.

Uniqueness

2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N-(2-METHOXYETHYL)ACETAMIDE is unique due to its combination of brominated indole rings and the specific acetamide linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C23H22BrN3O3

Molecular Weight

468.3 g/mol

IUPAC Name

2-[5-bromo-3-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C23H22BrN3O3/c1-26-20-6-4-3-5-17(20)19(23(26)29)11-15-13-27(14-22(28)25-9-10-30-2)21-8-7-16(24)12-18(15)21/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,28)/b19-11+

InChI Key

NYXVCGCYLPYDFT-YBFXNURJSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=CN(C4=C3C=C(C=C4)Br)CC(=O)NCCOC)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)NCCOC)C1=O

Origin of Product

United States

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